molecular formula C11H12O2 B026003 1,3-Dioxane,2-methylene-4-phenyl-(9CI) CAS No. 103612-87-9

1,3-Dioxane,2-methylene-4-phenyl-(9CI)

Cat. No.: B026003
CAS No.: 103612-87-9
M. Wt: 176.21 g/mol
InChI Key: KXDRLOHAGONQRJ-UHFFFAOYSA-N
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Description

2-Methylene-4-phenyl-1,3-dioxane is a cyclic ketene acetal that has garnered interest due to its unique chemical structure and reactivity. This compound is characterized by a dioxane ring substituted with a methylene group and a phenyl group, making it a versatile intermediate in organic synthesis and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylene-4-phenyl-1,3-dioxane typically involves the reaction of acetal halides with appropriate reagents under controlled conditions. One efficient method reported involves the use of acetal halides, which are thoroughly characterized by nuclear magnetic resonance spectroscopy, infrared spectroscopy, elemental analysis, and mass spectrometry . The reaction conditions often include the use of a Lewis acid catalyst to facilitate the formation of the dioxane ring.

Industrial Production Methods

Industrial production of 2-methylene-4-phenyl-1,3-dioxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The removal of by-products and purification steps are crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylene-4-phenyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

2-Methylene-4-phenyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylene-4-phenyl-1,3-dioxane involves its ability to undergo radical ring-opening polymerization. This process is initiated by the formation of a radical species, which then propagates through the polymer chain, incorporating the dioxane ring into the polymer backbone. The presence of the methylene and phenyl groups can influence the reactivity and stability of the radical intermediates, thereby affecting the overall polymerization process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylene-4-phenyl-1,3-dioxane is unique due to its specific combination of a methylene group and a phenyl group on the dioxane ring. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various chemical applications.

Properties

IUPAC Name

2-methylidene-4-phenyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9-12-8-7-11(13-9)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDRLOHAGONQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1OCCC(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dioxane,2-methylene-4-phenyl-(9CI)
Reactant of Route 2
1,3-Dioxane,2-methylene-4-phenyl-(9CI)
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1,3-Dioxane,2-methylene-4-phenyl-(9CI)
Reactant of Route 4
1,3-Dioxane,2-methylene-4-phenyl-(9CI)
Reactant of Route 5
1,3-Dioxane,2-methylene-4-phenyl-(9CI)
Reactant of Route 6
1,3-Dioxane,2-methylene-4-phenyl-(9CI)

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